molecular formula C22H24N2O3S B2565911 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 898458-29-2

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2565911
CAS RN: 898458-29-2
M. Wt: 396.51
InChI Key: CQJSLPVRSSTFPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide derivatives involves complex organic reactions. One of the papers describes a method for synthesizing highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This process starts from accessible materials and includes a rare 1,2-alkynyl migration onto a gold carbenoid, which is a significant addition to the chemistry of gold carbenoids and group migration .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For instance, the crystal structure of a similar compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was characterized using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/c, with specific lattice parameters and a final R value indicating the quality of the crystal structure obtained .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite intricate. The aminohalogenation reaction mentioned in one of the papers is an example of the type of chemical reactions used to synthesize these molecules. This particular reaction led to the unexpected synthesis of the compound, which suggests that the reaction conditions can lead to novel products with interesting substituents on the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various techniques such as melting point (mp), infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), electron impact mass spectrometry (EIMS), and electrospray ionization high-resolution mass spectrometry (ESIHRMS). These techniques provide a comprehensive understanding of the properties of the synthesized compounds, such as their stability, purity, and functional groups present .

Scientific Research Applications

Chemical and Pharmaceutical Research

The chemical compound N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide, characterized by its furan and indole moieties, holds significance in the development of new materials and pharmaceuticals. The furan component is integral in the synthesis of versatile reagents like 5-Hydroxymethylfurfural (HMF) and its derivatives, which are pivotal in producing a wide range of products including polymers, fuels, pharmaceuticals, and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017). Similarly, the indole part of the molecule is a core structure in Indolylarylsulfones, recognized for their significant role as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, opening avenues for AIDS treatment and related infections (Famiglini & Silvestri, 2018).

Biofuel Development

The furan segment of the molecule correlates with research on 2,5-Dimethylfuran (DMF), a promising biofuel derived from renewable lignocellulosic biomass. Studies highlight DMF's potential in addressing the shortage of fossil fuels and mitigating the environmental impact, marking it as a sustainable alternative energy source (Hoang, Nižetić, & Ölçer, 2021).

Material Science and Green Chemistry

Furan derivatives are also instrumental in the field of material science and green chemistry. They are involved in the valorization of sugars from lignocellulosic biomass for the production of valuable chemicals like 5-Hydroxymethylfurfural (5-HMF) and furfural. These chemicals serve as building blocks for a range of products, emphasizing the importance of furan compounds in sustainable chemical synthesis and material development (Esteban, Vorholt, & Leitner, 2020).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16-9-10-17(2)22(14-16)28(25,26)23-15-20(21-8-5-13-27-21)24-12-11-18-6-3-4-7-19(18)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSLPVRSSTFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

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